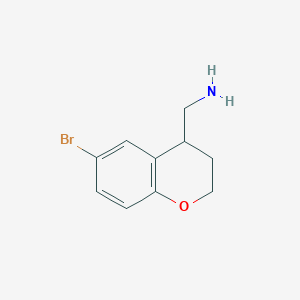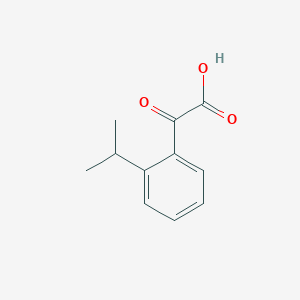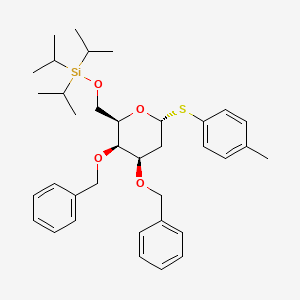![molecular formula C9H6N2O B12974894 5-oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B12974894.png)
5-oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- It belongs to the class of pyridine derivatives and contains both a pyridine ring and a cyclopentene ring.
- The compound’s systematic name reflects its composition: it has a nitrile group (–C≡N) at position 3 and a ketone group (–C=O) at position 5.
- Its condensed ring system makes it an interesting target for synthetic chemists and researchers.
5-oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: is a heterocyclic compound with an intriguing structure.
Méthodes De Préparation
- One efficient method for synthesizing this compound involves a cyclocondensation reaction.
- Starting materials include 2,5-diarylidenecyclopentanone derivatives and propanedinitrile.
- The reaction proceeds using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and catalyst .
- Industrial production methods may vary, but this synthetic route provides a straightforward approach.
Analyse Des Réactions Chimiques
Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products:
Applications De Recherche Scientifique
Chemistry: Researchers explore its reactivity, stability, and applications in organic synthesis.
Biology: Investigating its interactions with biological molecules (e.g., enzymes, receptors).
Medicine: Assessing its potential as a drug scaffold or targeting specific diseases.
Industry: Considering its use as a corrosion inhibitor for metals (as mentioned in the study).
Mécanisme D'action
- The compound’s effects likely involve interactions with specific molecular targets.
- It may inhibit enzymes, modulate signaling pathways, or affect cellular processes.
- Further studies are needed to elucidate its precise mechanism.
Comparaison Avec Des Composés Similaires
Similar Compounds:
Propriétés
Formule moléculaire |
C9H6N2O |
|---|---|
Poids moléculaire |
158.16 g/mol |
Nom IUPAC |
5-oxo-6,7-dihydrocyclopenta[b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C9H6N2O/c10-4-6-3-7-8(11-5-6)1-2-9(7)12/h3,5H,1-2H2 |
Clé InChI |
VHNPSJMWQBTYJA-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)C2=C1N=CC(=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




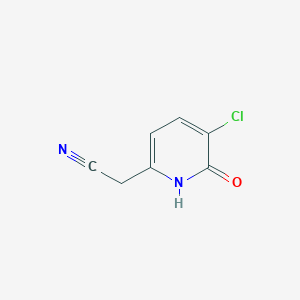
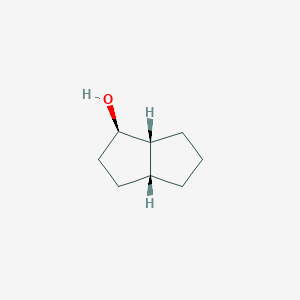

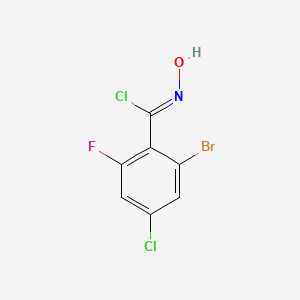
![10,11-Dihydro-5H-dibenzo[b,f]azepine-3-carbonitrile](/img/structure/B12974841.png)
![4-Iodo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B12974843.png)
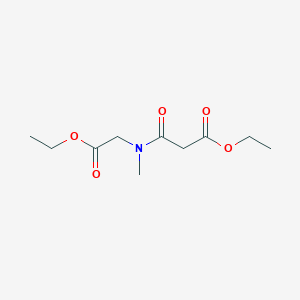
![2-(Difluoromethyl)benzo[d]thiazol-7-ol](/img/structure/B12974852.png)
